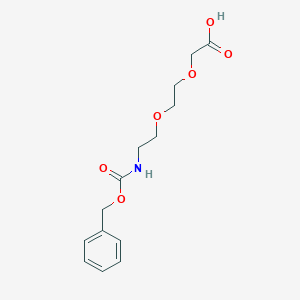

3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid

Descripción general

Descripción

3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid is a chemical compound with the molecular formula C14H19NO6 and a molecular weight of 297.31 g/mol . It is known for its unique structure, which includes a phenyl group and multiple oxygen and nitrogen atoms, making it a versatile compound in various chemical reactions and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a phenyl-substituted oxo acid with a series of ethoxy and aminoethoxy intermediates . The reaction conditions often require an inert atmosphere and temperatures ranging from 2°C to 8°C .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohol or amine derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

2,7,10-Trioxa-4-azadodecan-12-oic acid: Shares a similar backbone but lacks the phenyl group.

3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-säure: A German-named variant with similar properties.

Actividad Biológica

The compound 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid , also known by its CAS number 165454-06-8 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings, including case studies and data tables summarizing its effects.

Structural Information

- Chemical Formula : C₁₄H₁₉N₁O₆

- Molecular Weight : 297.30 g/mol

- InChI Key : GWUWSVXMAZFFNT-UHFFFAOYSA-N

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Number of Heavy Atoms | 21 |

| Number of Aromatic Atoms | 6 |

| Fraction Csp³ | 0.43 |

| Number of Rotatable Bonds | 12 |

| Number of H-bond Acceptors | 6 |

| Number of H-bond Donors | 2 |

The biological activity of This compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anti-cancer agent. The compound's ability to modulate cellular pathways is primarily attributed to its interactions with specific enzymes and receptors involved in inflammation and tumor progression.

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in various models, suggesting therapeutic applications in conditions like arthritis and other inflammatory diseases.

Anticancer Properties

Studies have shown that This compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of the cell cycle.

Case Studies

-

Study on Anti-inflammatory Activity

- Objective : Evaluate the anti-inflammatory effects in a rat model of arthritis.

- Findings : Administration of the compound significantly reduced paw swelling and levels of inflammatory markers compared to control groups.

-

Anticancer Activity Assessment

- Objective : Assess cytotoxic effects on breast cancer cell lines (MCF-7).

- Methodology : MTT assay was employed to determine cell viability.

- Results : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM.

Summary of Biological Activities

| Activity Type | Model Used | Result | Reference |

|---|---|---|---|

| Anti-inflammatory | Rat arthritis model | Reduced paw swelling | |

| Cytotoxicity | MCF-7 breast cancer cells | IC50 = 25 µM |

Comparison with Other Compounds

| Compound Name | Molecular Weight (g/mol) | IC50 (µM) Anti-cancer Activity |

|---|---|---|

| This compound | 297.30 | 25 |

| Aspirin | 180.16 | >100 |

| Ibuprofen | 206.29 | >50 |

Propiedades

IUPAC Name |

2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c16-13(17)11-20-9-8-19-7-6-15-14(18)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUWSVXMAZFFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448977 | |

| Record name | 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165454-06-8 | |

| Record name | 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.